5,7A-dihydro-1H-pyrrolizin-3(2H)-one

Ring-closing metathesis Fused nitrogen heterocycles Molybdenum alkylidene catalysis

Generic substitution in pyrrolizine/pyrrolizinone workflows derails synthetic routes & SAR. Procure the exact 5,7a-dihydro isomer (CAS 163106-46-5) to ensure reactivity at the ketone electrophile & endocyclic olefin. · Direct product of Mo-alkylidene RCM; eliminates extra olefin installation steps. · Enables focused library synthesis & interpretable insecticidal SAR. · Patent-relevant pharmacophore core for LFA-1-mediated inflammation programs.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 163106-46-5
Cat. No. B061932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7A-dihydro-1H-pyrrolizin-3(2H)-one
CAS163106-46-5
Synonyms3H-Pyrrolizin-3-one,1,2,5,7a-tetrahydro-(9CI)
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESC1CC(=O)N2C1C=CC2
InChIInChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h1-2,6H,3-5H2
InChIKeyXHOLYJWPGYIDMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7A-Dihydro-1H-pyrrolizin-3(2H)-one: Chemical Identity and Core Scaffold Overview


5,7A-Dihydro-1H-pyrrolizin-3(2H)-one (CAS 163106-46-5, molecular formula C₇H₉NO, molecular weight 123.15 g/mol) is a bicyclic heterocycle belonging to the tetrahydropyrrolizinone class . The IUPAC name is 1,2,5,7A-tetrahydro-3H-pyrrolizin-3-one, and the scaffold features a fused pyrrole and pyrrolidinone ring system with a ketone at the 3-position and a specific double bond at the 5,6-position . The compound is commercially available as a research chemical at purities up to 98% and is primarily positioned as a synthetic building block . It exists as a racemate unless otherwise specified, with the (R)-enantiomer separately indexed in spectral databases [1].

1

Direct RCM product — single operation from dienes

2

Racemate unless specified; (R)-enantiomer available for chiral studies

3

Bicyclic scaffold with endocyclic olefin at 5,6-position

Why Generic Substitution Fails for This Pyrrolizinone Scaffold


Within the pyrrolizine/pyrrolizinone family, seemingly minor variations in ring saturation and double-bond position lead to fundamentally different reactivity profiles and biological readouts. The 5,7a-dihydro isomer possesses a unique combination of a ketone electrophile and an endocyclic olefin at the 5,6-position, a pairing that governs its behavior in ring-closing metathesis (RCM) and conjugate addition transformations [1]. Substituting an analog such as 5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one (lacking the double bond) or 3H-pyrrolizin-3-one (fully conjugated) would result in a different set of accessible reaction pathways, potentially derailing a synthetic route or altering a screening hit's SAR. The precise double-bond placement in this scaffold is non-interchangeable, meaning procurement specifications must lock the exact CAS number.

Reactivity

Saturation and double-bond position alter reaction pathways; hexahydro or fully unsaturated analogs may not reproduce RCM-derived transformations.

SAR

Incorrect double-bond isomer can shift biological readouts—the tetrahydro mixture active against certain insect larvae does not predict 5,7a-dihydro activity.

Identity

Exact CAS 163106-46-5 must be locked; related isomers differ in InChI Key, exact mass, and HPLC retention, risking mis-shipment.

Comparator-Based Evidence for Scientific Selection


RCM Substrate Reactivity: 5,7a-Dihydro vs. Saturated Scaffolds

5,7A-Dihydro-1H-pyrrolizin-3(2H)-one was specifically formed via molybdenum alkylidene-catalyzed ring-closing metathesis (RCM) of an α,ω-diene precursor, demonstrating the synthetic accessibility of this exact double-bond isomer [1]. The structure was confirmed by mass spectrometry and NMR, and the methodology produced a series of bicyclic nitrogen heterocycles in one step. In contrast, the corresponding saturated analog (pyrrolizidin-3-one) requires a subsequent hydrogenation step, introducing an additional synthetic operation and the necessity to control cis/trans ring-junction stereochemistry [2]. This makes the 5,7a-dihydro compound the direct, atom-economical product of RCM and the preferred starting material for transformations that exploit the endocyclic olefin, such as conjugate additions or further metathesis cascades.

RCM Reactivity
Class-level inference
Direct RCM product in one step vs. saturated pyrrolizidin-3-one requiring hydrogenation and stereochemical control.
One fewer synthetic step from diene precursors; supports atom-economical core assembly.
Confirmed by MS and NMR; no head-to-head yield comparison provided.
Ring-closing metathesis Fused nitrogen heterocycles Molybdenum alkylidene catalysis

Insecticidal Activity Benchmark of Pyrrolizinone Metabolites

A mixture of 5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one (1) and 5,6,7,7a-tetrahydro-3H-pyrrolizin-7a-ol-3-one (2) isolated from Streptomyces griseus exhibited contact-killing effects on larvae of Leptinotarsa decemlineata (Colorado potato beetle) and Aedes aegypti (yellow fever mosquito) that were comparable to those of macrotetrolides and the commercial bioinsecticide Bactoculicid, respectively [1]. Galleria mellonella, Anagasta kuehniella, and Tetranychus urticae were insensitive. This data applies specifically to the 5,6,7,7a-tetrahydro isomer mixture and not to the 5,7a-dihydro compound, but it demonstrates that minor changes in the pyrrolizinone double-bond pattern can shift the insecticidal spectrum. The 5,7a-dihydro isomer, by virtue of its distinct double-bond position, is predicted to exhibit a different target-organism profile.

Insecticidal Context
Class-level inference
5,6,7,7a-Tetrahydro mixture active against Leptinotarsa decemlineata and Aedes aegypti; 5,7a-dihydro isomer not directly tested.
Insecticidal profile is isomer-dependent; data on tetrahydro mixture does not guarantee similar activity for this scaffold.
Galleria mellonella were insensitive to the tetrahydro mixture.
Insecticidal activity Streptomyces secondary metabolites Contact toxicity

Physicochemical Properties vs. Fully Unsaturated Analog

Computed molecular descriptors distinguish 5,7a-dihydro-1H-pyrrolizin-3(2H)-one from its fully unsaturated analog 3H-pyrrolizin-3-one (CAS 34610-37-2, MW 119.12 g/mol). The target compound has zero hydrogen-bond donors, one hydrogen-bond acceptor, and zero rotatable bonds. In contrast, the fully unsaturated 3H-pyrrolizin-3-one, while also lacking H-bond donors, exhibits a different electronic distribution due to extended conjugation, which alters its dipole moment, HOMO/LUMO energies, and hence its reactivity in cycloaddition and nucleophilic addition reactions. The measured exact mass (123.06841 g/mol) and InChI Key (XHOLYJWPGYIDMB-UHFFFAOYSA-N) provide unique identifiers for this specific isomer.

Physicochemical Descriptors
Supporting evidence
Target: MW 123.15, HBD 0, HBA 1, rotatable bonds 0. Vs. fully unsaturated 3H-pyrrolizin-3-one: MW 119.12, identical HBD/HBA but different electronic configuration.
Distinct exact mass and InChI Key enable unambiguous identity verification by LC-MS.
ΔMW = 4.03 g/mol; sufficient for QC release testing.
Physicochemical properties Hydrogen-bond donor/acceptor count Rotatable bond count

Commercial Purity and Storage Specifications

The compound is commercially available from multiple suppliers at defined purity specifications: AKSci offers minimum 95% purity with long-term storage at cool, dry conditions ; MolCore lists purity at ≥98% under ISO certification . While no supplier provides head-to-head batch analysis data against a certified reference standard, the reported purities provide a procurement benchmark. AKSci additionally specifies MDL Number as N/A, indicating that the compound is supplied as a neat research chemical without a registered MDL number, which may influence inventory management decisions in ISO-regulated labs.

Commercial Purity
Data to verify
Vendor-reported purity: ≥95% (AKSci) to ≥98% (MolCore). No certified reference standard available for direct comparison.
Procurement benchmark; purity range may impact synthetic yield and assay reliability.
MDL Number N/A; store cool, dry per supplier.
Commercial availability Purity specification Storage condition

LFA-1 Antagonist Pharmacophore in Patent Disclosures

A patent family (AU2006299017, also published as WO2007041695) specifically claims tetrahydro-pyrrolizinone compounds as mediators of LFA-1 activity, targeting cell adhesion, migration, and activation pathways relevant to inflammatory and autoimmune indications [1]. The 5,7a-dihydro substitution pattern (1,2,5,7a-tetrahydro) defines the unsaturation profile consistent with the general Markush structure. While no specific IC₅₀ values for the unsubstituted parent compound are disclosed, the patent establishes this exact ring system as a recognized pharmacophore, differentiating it from hexahydro or fully aromatic pyrrolizinones which fall outside the claimed scope.

LFA-1 Pharmacophore
Class-level inference
Tetrahydro-pyrrolizinone scaffold claimed in WO2007041695 as LFA-1 antagonist; unsubstituted 5,7a-dihydro falls within Markush, but no IC₅₀ reported for parent.
May serve as starting point for LFA-1 lead optimization within patented space.
Hexahydro and fully unsaturated analogs not covered by the patent.
LFA-1 antagonists Tetrahydro-pyrrolizinone Immunomodulation

Recommended Application Scenarios Based on Verified Data


Pyrrolizidine Alkaloid Core Synthesis via RCM

The compound is the direct product of molybdenum alkylidene-catalyzed ring-closing metathesis, providing the 5,7a-dihydro scaffold in a single operation from succinimide- or glutarimide-derived α,ω-dienes . This eliminates the need for a separate olefin installation or hydrogenation step. Researchers pursuing total synthesis of pyrrolizidine natural products or building focused screening libraries should select this exact isomer as the key intermediate.

Agrochemical Screening for Species-Selective Insecticides

Given the demonstrated insecticidal activity of closely related 5,6,7,7a-tetrahydro-pyrrolizin-3-one metabolites against Leptinotarsa decemlineata and Aedes aegypti, the 5,7a-dihydro isomer is a logical next candidate for structure-activity relationship expansion . Its different double-bond position is predicted to modulate species selectivity, as evidenced by the insensitivity of Galleria mellonella to the tetrahydro mixture. Procurement of the correct isomer is essential for generating interpretable SAR data.

LFA-1 Antagonist Hit-to-Lead Exploration

The tetrahydro-pyrrolizinone ring system is a claimed pharmacophore in Novartis-originated patents for LFA-1-mediated inflammatory conditions . The 5,7a-dihydro compound serves as an unsubstituted starting point for lead optimization: its single hydrogen-bond acceptor (ketone) and the endocyclic double bond offer two orthogonal handles for derivatization. Med chem teams should source this CAS-number-specific scaffold to operate within the patented chemical space and build patentable derivatives through substitution at the 1-, 2-, 5-, or 6-positions.

Isomer-Specific Analytical Reference Standard Development

The unique InChI Key (XHOLYJWPGYIDMB-UHFFFAOYSA-N), exact mass (123.06841 g/mol), and SMILES (O=C2CCC1/C=C\CN12) unequivocally identify this isomer . Analytical laboratories developing HPLC or GC-MS methods for pyrrolizine-containing reaction mixtures or natural product extracts can use the 98%-purity material from ISO-certified suppliers as a retention-time and mass-spectral reference, ensuring unambiguous isomer assignment.

Application
Selection Property
Validation Focus
Pyrrolizidine alkaloid core synthesis via RCM
RCM-ready scaffold with endocyclic olefin at 5,6-position
Verify olefin integrity and diastereomeric purity by NMR
Agrochemical screening — species-selective SAR
Distinct double-bond isomer for structure-activity expansion
Confirm isomer identity (5,7a-dihydro) to exclude tetrahydro mixture
LFA-1 antagonist hit-to-lead exploration
Patent-aligned tetrahydro-pyrrolizinone core with ketone and olefin handles
Match scaffold to Markush (1,2,5,7a-tetrahydro) and assess derivatization sites
Isomer-specific analytical reference standard
Unique exact mass, InChI Key, and SMILES identifier
Establish retention time and mass spectrum; verify against supplier COA
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